molecular formula C10H18ClNO2 B15258535 ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride

ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride

Cat. No.: B15258535
M. Wt: 219.71 g/mol
InChI Key: FIWZUSAHLMHNIX-BUJNUYNZSA-N
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Description

Ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride is a bicyclic amine derivative with a rigid [2.2.2]octane scaffold. The compound features an ethyl ester group at position 3 and a protonated secondary amine (azabicyclo) at position 2, stabilized as a hydrochloride salt. Its stereochemistry (1R,3S,4S) confers unique spatial properties, making it valuable in medicinal chemistry for mimicking peptide backbones or enhancing receptor binding specificity. The bicyclo[2.2.2]octane framework provides structural rigidity, reducing conformational flexibility and improving metabolic stability compared to linear analogs .

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

ethyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-7-3-5-8(11-9)6-4-7;/h7-9,11H,2-6H2,1H3;1H/t7?,8?,9-;/m0./s1

InChI Key

FIWZUSAHLMHNIX-BUJNUYNZSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C2CCC(N1)CC2.Cl

Canonical SMILES

CCOC(=O)C1C2CCC(N1)CC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride typically involves the use of intramolecular Diels-Alder reactions and cyclopropanation reactions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the reaction pathways and outcomes. Its unique bicyclic structure allows it to interact with different molecular targets, potentially leading to various biological and chemical effects .

Comparison with Similar Compounds

(a) Ethyl (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylate Hydrochloride (CAS: 1626394-43-1)

  • Structural Differences: Substitution at position 3 with an amino group instead of an ester-linked ethyl group.
  • Synthetic Route : Prepared via reductive amination or direct functionalization of the bicyclic core, contrasting with the target compound’s esterification and HCl salt formation .
  • Applications : The primary amine enhances water solubility, making it suitable for peptide coupling or as a chiral building block in drug discovery.

(b) Ethyl 3-Acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate

  • Structural Differences : Incorporates a double bond in the bicyclo[2.2.2]octene ring (position 5) and an acetylated amine at position 3.
  • Synthesis: Derived from ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate via acetylation with AcCl/Et$_3$N, yielding 78% crystallized product .
  • Thermal Stability : The unsaturated ring reduces strain but may increase reactivity in cycloaddition reactions compared to the fully saturated target compound.

Bicyclo[3.2.1]octane and Bicyclo[2.2.1]heptane Analogs

(a) Methyl (1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS: 130342-80-2)

  • Structural Differences : Larger bicyclo[3.2.1]octane ring with a 4-chlorophenyl substituent and methyl ester.
  • This compound is studied for CNS-targeted applications .

(b) Ethyl (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylate Hydrochloride

  • Structural Differences : Smaller bicyclo[2.2.1]heptane core, increasing ring strain and reducing steric bulk.
  • Commercial Availability: Priced at \$1240/250 mg (Santa Cruz Biotechnology), reflecting higher synthetic complexity due to strained ring systems .

Functional Group Variations

(a) (3S,4R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic Acid

  • Key Differences : Replaces the ethyl ester with a carboxylic acid and introduces a hydroxyl group at position 3.
  • Ionization : The carboxylic acid (pKa ~2.5) increases water solubility but reduces cell membrane permeability compared to the target compound’s ester .

(b) Methyl 2-Azabicyclo[2.2.2]octane-4-carboxylate Hydrochloride (CAS: 2306265-63-2)

  • Structural Differences : Methyl ester at position 4 instead of 3, altering the spatial orientation of the ester group relative to the azabicyclo nitrogen.
  • Applications : Positional isomerism may influence binding to enantioselective enzymes or receptors .

Comparative Data Table

Compound Name Bicyclo System Substituents Molecular Formula CAS Number Key Properties
Ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride [2.2.2] Ethyl ester (C3), HCl salt C${11}$H${18}$ClNO$_2$ Not explicitly listed Rigid scaffold, chiral centers at 1R,3S,4S
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride [2.2.2] Amino (C3), HCl salt C${11}$H${19}$ClN$2$O$2$ 1626394-43-1 Enhanced solubility, peptide coupling
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [3.2.1] 4-Chlorophenyl, methyl ester C${16}$H${19}$ClNO$_2$ 130342-80-2 Lipophilic, CNS-targeted applications
Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride [2.2.1] Ethyl ester (C3), HCl salt C${10}$H${16}$ClNO$_2$ Not explicitly listed Higher ring strain, commercial availability

Q & A

Q. How is the compound applied in neuropharmacology research?

  • Methodological Answer :
  • In Vitro Models : Assess receptor binding (e.g., radioligand displacement assays for NMDA or GABAA_A receptors) .
  • In Vivo Studies : Administer via intracerebroventricular injection in rodents to evaluate blood-brain barrier penetration .

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